4-Methyl-2-nitrophenol

Vue d'ensemble

Description

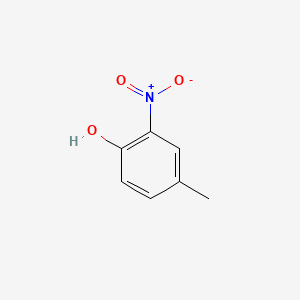

4-Methyl-2-nitrophenol is an organic compound with the chemical formula C7H7NO3. It is a yellow crystalline solid or light brown oily liquid at room temperature. This compound is known for its distinct pungent odor and is slightly soluble in water but more soluble in organic solvents like ethanol and ether . It is widely used in organic synthesis due to its two active substituents: hydroxyl and nitro groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitrophenol can be synthesized through the nitration of toluene. The process involves mixing toluene with concentrated sulfuric acid in the presence of nitric acid. The reaction is carried out at an appropriate temperature for a specific period, followed by crystallization, filtration, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the nitration process is scaled up, ensuring controlled reaction conditions to maximize yield and purity. The use of advanced crystallization and filtration techniques helps in achieving high-quality this compound suitable for various applications .

Analyse Des Réactions Chimiques

(a) Nitration of 4-Methylanisole

4-Methyl-2-nitrophenol forms via nitration of 4-methylanisole in aqueous sulfuric acid. The reaction proceeds through:

-

ipso-Wheland intermediate formation at the methoxy group position

-

Subsequent hydrolysis to release methanol

-

Capture of nitronium ion (NO₂⁺) to yield the final product

This pathway demonstrates regioselectivity driven by solvent effects and intermediate stabilization .

(b) Atmospheric Formation

Secondary formation occurs through:

-

Gas-phase reaction of hydroxyl radicals (OH) with m/p-cresol (k = 3.9 × 10⁻¹¹ cm³/molecule·s at 298 K)

-

Ozone-mediated nitration of 4-chlorotoluene/4-bromotoluene with NO₂

Photolytic Degradation

Photolysis under UV-Vis irradiation (295–400 nm) drives atmospheric degradation:

| Parameter | This compound | 5-Methyl-2-nitrophenol |

|---|---|---|

| σ (295 nm, cm²/molecule) | (7.44 ± 0.62) × 10⁻¹⁸ | (9.04 ± 0.77) × 10⁻¹⁹ |

| σ (345 nm, cm²/molecule) | (5.72 ± 0.39) × 10⁻¹⁸ | (5.89 ± 0.54) × 10⁻¹⁸ |

| Φ(OH) @308 nm | 0.066 ± 0.021 | 0.078 ± 0.038 |

| Φ(HONO) @351 nm | 0.26 ± 0.03 | 0.35 ± 0.06 |

Key photoproducts:

-

OH radicals : Critical atmospheric oxidants (production rate: 2.3 × 10⁶ molecules·cm⁻³·s⁻¹ at 10 pptv)

Reduction Reactions

Catalytic hydrogenation reduces the nitro group:

This compound → 2-Amino-4-methylphenol

-

Conditions: H₂ gas, Pd/C catalyst (25°C, 1 atm)

-

Mechanism: Sequential electron-proton transfers via nitroso and hydroxylamine intermediates

Environmental Partitioning

Phase distribution depends on pH and temperature:

| Property | Value |

|---|---|

| Aqueous solubility | 1.2 g/L (20°C, pH 7) |

| log Kₒw (Octanol-Water) | 2.1 ± 0.3 |

| pKa | 7.4 (25°C) |

Acidic conditions favor the neutral form (enhanced membrane permeability), while alkaline pH increases water solubility via phenolate formation .

Analytical Characterization

Key spectroscopic signatures:

Microwave Spectroscopy

-

¹⁴N quadrupole coupling constants:

-

χₐₐ = -3.927 MHz

-

χ₆₆ = 2.412 MHz

-

FTIR

Environmental Impact

Applications De Recherche Scientifique

Pharmaceutical Applications

4M2NP plays a significant role in the pharmaceutical industry. It is utilized as a precursor in the synthesis of various drugs, particularly those aimed at treating bacterial and fungal infections. Its antimicrobial properties enhance its utility in topical medications and antiseptic formulations.

Case Study: Antimicrobial Activity

A study conducted by researchers evaluated the efficacy of 4M2NP against several bacterial strains. The results indicated that 4M2NP exhibited significant antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies.

Industrial Applications

In industrial settings, 4M2NP serves as an intermediate for the production of dyes, pigments, and antioxidants. Its role as a chemical reagent is critical in organic synthesis processes.

Table 1: Industrial Uses of 4-Methyl-2-nitrophenol

| Application | Description |

|---|---|

| Dyes and Pigments | Used in manufacturing various colorants |

| Antioxidants | Precursor for synthesizing BHT and THBQ |

| Agrochemicals | Intermediate in the production of pesticides |

| Disinfectants | Component in formulations for industrial sanitizers |

Environmental Applications

Research indicates that 4M2NP is relevant in environmental science, particularly concerning its behavior as an atmospheric pollutant. It is known to contribute to secondary organic aerosol formation when exposed to sunlight, impacting air quality.

Case Study: Atmospheric Monitoring

A study highlighted the detection of 4M2NP in atmospheric particulate matter samples, indicating its persistence and potential health risks associated with long-term exposure . The compound's role in forming "brown carbon" from biomass burning underscores its significance in climate studies.

Toxicological Studies

The toxicological profile of 4M2NP has been investigated to understand its effects on human health and the environment.

Table 2: Toxicological Effects Observed in Studies

| Study Reference | Exposure Level (mg/m³) | Observed Effects |

|---|---|---|

| Smith et al., 1988 | 2119 | Increased methemoglobin levels |

| Hazleton, 1983 | 30 | No significant alterations in hematological parameters |

| Smith et al., 1988 | 4033 | Corneal opacity observed |

Future Research Directions

Potential research avenues for 4M2NP include:

- Environmental Impact Studies : Investigating its behavior as a water pollutant and its degradation pathways.

- Synthesis Optimization : Developing more efficient methods for producing 4M2NP with reduced environmental impact.

- Health Risk Assessments : Further studies on its toxicity and long-term health effects on humans and wildlife.

Mécanisme D'action

The mechanism of action of 4-Methyl-2-nitrophenol involves its interaction with biological molecules through its hydroxyl and nitro groups. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2-Nitrophenol

- 3-Nitrophenol

- 4-Nitrophenol

Comparison: 4-Methyl-2-nitrophenol is unique due to the presence of a methyl group at the para position relative to the hydroxyl group. This structural difference influences its reactivity and solubility compared to other nitrophenols. For instance, this compound is less soluble in water but more soluble in organic solvents than its non-methylated counterparts .

Activité Biologique

4-Methyl-2-nitrophenol (4M2NP) is an organic compound with significant biological activity, particularly in toxicological and environmental contexts. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

This compound is a nitrophenolic compound with the molecular formula . It is characterized by the presence of both a methyl and a nitro group attached to a phenolic structure. The compound exhibits slight solubility in water and can cause irritation upon contact with skin, eyes, and mucous membranes .

Toxicological Profile

The toxicological profile of 4M2NP indicates various health effects upon exposure. According to the Agency for Toxic Substances and Disease Registry (ATSDR), studies have shown that exposure to this compound can lead to:

- Respiratory Effects : Rats exposed to high concentrations of 4M2NP exhibited decreased lung weights without significant histopathological changes. The highest observed no-effect level (NOAEL) for respiratory effects was determined to be around 30 mg/m³ for intermediate-duration exposure .

- Hematological Effects : Significant increases in methemoglobin levels were observed in rats exposed to concentrations as low as 112 mg/m³. This increase was dose-related and indicated potential systemic toxicity .

- Dermal/Ocular Effects : Corneal opacity was noted in several rats exposed to high dust concentrations, indicating potential ocular toxicity .

Table 1: Summary of Toxicological Effects

| Effect Type | Observed Impact | NOAEL/LOAEL (mg/m³) |

|---|---|---|

| Respiratory | Decreased lung weight | NOAEL: 30 |

| Hematological | Increased methemoglobin | LOAEL: 112 |

| Dermal/Ocular | Corneal opacity | LOAEL: 4033 |

Biodegradation and Environmental Impact

The biodegradation of 4M2NP is critical for understanding its environmental persistence. Under aerobic conditions, the half-life of 4M2NP ranges from one to three days, while it can extend up to 40 days in subsoils . Microbial degradation studies have identified several metabolites, including catechol and hydroquinone, which are products of its breakdown .

Biological Activity and Mechanisms

Research has demonstrated that compounds like 4M2NP can act as pheromones for certain species, such as ticks, facilitating their aggregation on mammalian hosts . This biological activity suggests a role in ecological interactions beyond mere toxicity.

In laboratory settings, studies have shown that nitrophenolic compounds can influence microbial communities. For instance, Pseudomonas fluorescens has been implicated in the biotransformation of nitrophenols, showcasing the potential for microbial remediation strategies .

Case Studies

- Toxicity Assessment : A study conducted by Hazleton Laboratories examined the effects of prolonged exposure to 4M2NP on rats. The findings highlighted significant systemic effects, particularly on hematological parameters and respiratory health. The study concluded that careful monitoring is essential when handling this compound in industrial settings .

- Environmental Impact Study : Research published in Environmental Toxicology assessed the degradation pathways of nitrophenolic compounds in soil ecosystems. The study found that while 4M2NP is subject to microbial degradation, its persistence could pose risks to soil health and water quality if released into the environment .

Propriétés

IUPAC Name |

4-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNSSSQVSOXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026961 | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS] | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12167-20-3, 119-33-5, 68137-08-6 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, methylnitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(Or 4)-methyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92KPK2NL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.